molecular formula C10H12O2 B6253628 6-methoxy-2,3-dihydro-1H-inden-5-ol CAS No. 83802-75-9

6-methoxy-2,3-dihydro-1H-inden-5-ol

Cat. No.: B6253628
CAS No.: 83802-75-9
M. Wt: 164.2
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Description

6-Methoxy-2,3-dihydro-1H-inden-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of indane derivatives. Its core structure, the 2,3-dihydro-1H-inden-5-ol (5-indanol) scaffold, is a privileged framework in the design of novel therapeutic agents . This compound serves as a key synthetic intermediate and building block for the development of more complex molecules. Recent scientific literature highlights that structurally related dihydro-1H-indene derivatives exhibit potent biological activities. Specifically, such compounds have been designed and evaluated as tubulin polymerisation inhibitors that bind to the colchicine site . This mechanism is a validated strategy in anticancer research, as it can disrupt microtubule dynamics, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and suppression of tumor angiogenesis . The presence of substituents like the methoxy group on the indane core is a common feature in structure-activity relationship (SAR) studies aimed at optimizing potency and efficacy . Researchers utilize this and similar indane-based compounds to explore new treatments for various conditions, including cancer and viral infections . The chiral environment of the indane scaffold also makes it a valuable component in the synthesis of ligands and probes for studying biomolecular interactions . Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

83802-75-9

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of 6-Methoxy-1-indanone

The synthesis begins with 6-methoxy-1-indanone, where nitration introduces a nitro group at position 5. Using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, the methoxy group directs electrophilic substitution to the para position, yielding 5-nitro-6-methoxy-1-indanone. This step achieves a 22% yield due to competing meta nitration and over-nitration byproducts.

Optimization :

  • Lowering the reaction temperature to −10°C improves para selectivity but reduces conversion rates.

  • Catalytic amounts of acetic anhydride enhance regioselectivity by stabilizing the nitronium ion.

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C. This step proceeds quantitatively, forming 5-amino-6-methoxy-1-indanone.

Alternative Methods :

  • Catalytic transfer hydrogenation with ammonium formate and Pd/C in methanol achieves similar yields (95%) under milder conditions.

Diazotization and Hydrolysis

The amine is converted to a hydroxyl group via diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by hydrolysis in boiling water. This step yields 6-methoxy-2,3-dihydro-1H-inden-5-ol with an overall yield of 18% over three steps.

Challenges :

  • Diazonium intermediates are thermally unstable, requiring precise temperature control.

  • Side products include chlorinated derivatives if residual HCl is present during hydrolysis.

Aldol Condensation-Reduction-Cyclization Approach

Aldol Condensation

3-Hydroxy-4-methoxybenzaldehyde undergoes aldol condensation with acetone in the presence of sodium hydroxide (NaOH) at 25°C, forming a chalcone derivative. The methoxy group stabilizes the intermediate enolate, directing coupling to the ortho position relative to the hydroxyl group.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Yield: 65% after recrystallization from ethyl acetate.

Reduction of α,β-Unsaturated Ketone

The chalcone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, selectively hydrogenating the double bond to yield a diol. Excess NaBH₄ (2.5 equiv.) ensures complete reduction without ketone over-reduction.

Spectroscopic Confirmation :

  • Disappearance of the C=C stretch at 1600 cm⁻¹ in IR.

  • 1H^1H NMR shows collapse of vinyl protons into a singlet at δ 2.8 ppm (methylene group).

Acid-Catalyzed Cyclization

The diol undergoes cyclization in concentrated sulfuric acid (H₂SO₄) at 80°C, forming the inden ring via dehydration. The hydroxyl group at position 5 is retained due to steric protection by the methoxy group.

Yield : 40.7% over three steps.

Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

Friedel-Crafts Acylation

4-Methoxybenzene reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 0°C, forming 4-methoxyacetophenone. The methoxy group activates the ring for electrophilic attack at the para position.

Limitations :

  • Competing ortho acylation reduces yield to 55%.

Baeyer-Villiger Oxidation

The ketone is treated with trifluoroperacetic acid (CF₃CO₃H) at −20°C, inserting an oxygen atom adjacent to the carbonyl group. Hydrolysis of the resulting lactone with aqueous HCl yields a dihydroxy intermediate.

Regioselectivity :

  • The methoxy group directs oxygen insertion to the position para to itself, forming the 5-hydroxy derivative.

Selective Methylation

The dihydroxy intermediate undergoes methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, selectively protecting the hydroxyl group at position 6 as a methoxy group. The final product is obtained in 32% overall yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsOverall YieldAdvantagesChallenges
Nitration-ReductionNitration, reduction, hydrolysis18%Uses commercially available starting materialsLow yield in nitration step
Aldol CondensationAldol, reduction, cyclization40.7%High regioselectivityMulti-step purification required
Friedel-Crafts/BaeyerAcylation, oxidation, methylation32%Scalable for industrial productionHazardous reagents (CF₃CO₃H, AlCl₃)

Mechanistic Insights and Optimization

Role of Directing Groups

  • Methoxy Group : Directs electrophilic substitution (nitration, Friedel-Crafts) to the para position through resonance and inductive effects.

  • Hydroxyl Group : Participates in hydrogen bonding during cyclization, stabilizing transition states and improving yields.

Solvent and Temperature Effects

  • Polar Protic Solvents (e.g., ethanol): Stabilize charged intermediates in nitration and diazotization.

  • Low Temperatures (−10°C to 0°C): Suppress side reactions in electrophilic substitutions .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted indene.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Products may include 6-methoxy-2,3-dihydro-1H-inden-5-one or 6-methoxy-2,3-dihydro-1H-inden-5-al.

    Reduction: Products may include 6-methoxy-2,3-dihydro-1H-indene.

    Substitution: Products will vary based on the substituents introduced.

Scientific Research Applications

6-methoxy-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-inden-5-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The biological and chemical properties of dihydroindenol derivatives are influenced by substituent type, position, and electronic effects. Below is a detailed comparison with analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Weight Key Applications/Properties References
6-Methoxy-2,3-dihydro-1H-inden-5-ol 6-OCH₃, 5-OH 164.20 g/mol Alzheimer’s drug synthesis, antitumor agents
2,3-Dihydro-1H-inden-5-ol (#19) 5-OH 134.13 g/mol Bio-oil component (lignin conversion)
6-Bromo-2,3-dihydro-1H-inden-5-ol 6-Br, 5-OH 229.08 g/mol Organic synthesis intermediate
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl, 1-keto 168.62 g/mol Intermediate for indoxacarb synthesis
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol 2,2-F₂, 5-OH 170.16 g/mol Enhanced lipophilicity (fluorine effect)
5-Benzyloxy-6-methoxy-1-indanone 5-OBn, 6-OCH₃, 1-keto 268.31 g/mol Building block in organic synthesis

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs. Hydroxyl Groups :
    The 6-methoxy group in this compound enhances electron density on the aromatic ring, favoring electrophilic substitutions. In contrast, the hydroxyl group in 2,3-dihydro-1H-inden-5-ol (#19) enables hydrogen bonding, improving solubility and reactivity in condensation reactions .
  • Halogenated Derivatives :
    Bromo (6-Bromo) and chloro (5-Chloro) substituents increase molecular weight and steric bulk, altering binding affinity in drug-receptor interactions. For example, bromo derivatives are pivotal in Suzuki couplings for antitumor compound synthesis .
  • Fluorinated Analogs :
    2,2-Difluoro-2,3-dihydro-1H-inden-5-ol exhibits increased metabolic stability and lipophilicity due to fluorine’s electronegativity, making it suitable for CNS-targeting drugs .

Alzheimer’s Disease Therapeutics

This compound derivatives, such as thiazole-bearing donepezil analogs, show potent acetylcholinesterase inhibition (IC₅₀ values < 1 µM) and beta-amyloid aggregation suppression . Comparatively, non-methoxy analogs like 2,3-dihydro-1H-inden-5-ol lack this specificity due to the absence of electron-donating groups critical for enzyme interaction .

Antitumor Activity

Heterocyclic aurone derivatives synthesized from this compound demonstrate cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC₅₀ values comparable to cisplatin.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-methoxy-2,3-dihydro-1H-inden-5-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the indene core. A common approach is the introduction of methoxy and hydroxyl groups via nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxy groups can be introduced using methylating agents like dimethyl sulfate under basic conditions . Optimization includes controlling reaction temperature (e.g., 60–80°C for methoxylation) and using catalysts such as BF₃·Et₂O to enhance regioselectivity . Side reactions like over-oxidation of the hydroxyl group can be mitigated by using mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column and UV detection at 254 nm resolves impurities from the parent compound .
  • Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy) and IR (broad peak ~3200 cm⁻¹ for -OH) confirm functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 178.1) validates molecular weight .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water mixtures (7:3 v/v) at 4°C yield high-purity crystals due to moderate polarity matching the compound’s solubility profile. Slow evaporation of dichloromethane/hexane (1:5) is also effective for X-ray-quality crystals .

Advanced Research Questions

Q. How do substituent effects (e.g., fluoro, bromo) at the 5-position influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Reactivity : Electron-withdrawing groups (e.g., -Br) deactivate the aromatic ring, slowing electrophilic substitution. Fluorination at C5 enhances metabolic stability but may reduce solubility .
  • Biological Activity : Brominated analogs (e.g., 6-bromo derivatives) show increased cytotoxicity in cancer cell lines (IC₅₀ ~10 μM) compared to methoxy derivatives . Activity is assessed via MTT assays using HepG2 or MCF-7 cells .

Q. What strategies resolve contradictions in reported biological activity data for indene derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardization steps:

  • Use >95% pure compounds (validated by HPLC) .
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. How can stereochemical outcomes in dihydroindenol derivatives be controlled during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) enforce enantioselectivity. For example, (2S)-configured dihydroindenols are synthesized using L-proline-derived catalysts with >90% ee . Absolute configuration is confirmed by X-ray crystallography or CD spectroscopy .

Methodological Notes

  • Toxicity Screening : Use Ames test (TA98 strain) for mutagenicity and zebrafish embryos (LC₅₀) for acute toxicity .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with COX-2 (PDB: 5KIR) for anti-inflammatory potential .

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